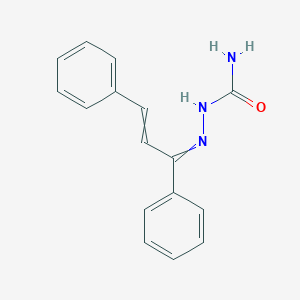
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism Of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.
Biochemical And Physiological Effects
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
Synthesis Methods
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.
properties
CAS RN |
16983-74-7 |
|---|---|
Product Name |
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- |
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
InChI Key |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
synonyms |
Chalcone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




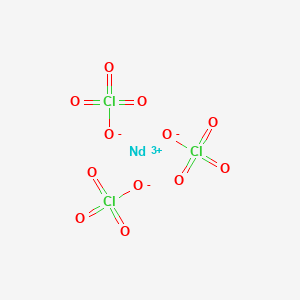

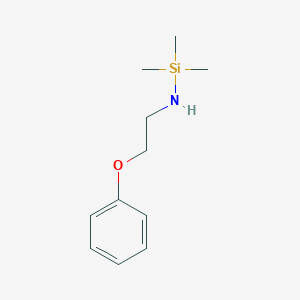



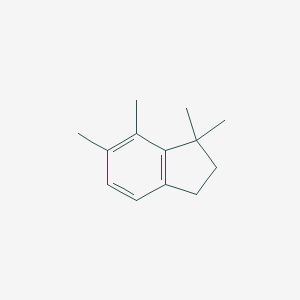
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
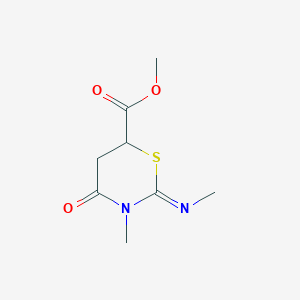
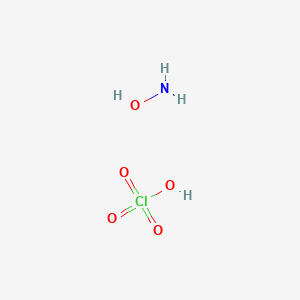
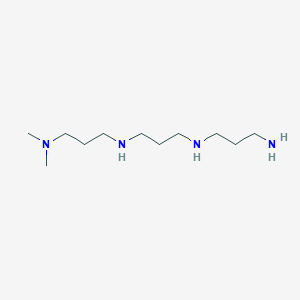
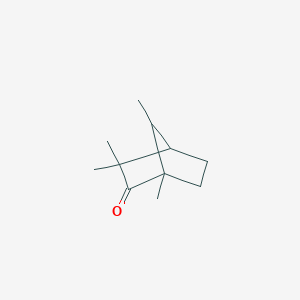
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)